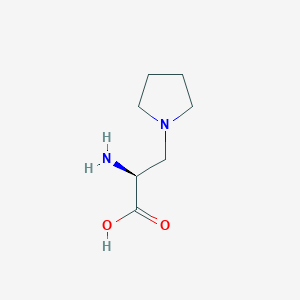
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a pyrrolidine ring attached to the central carbon atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-bromopropanoic acid.
Nucleophilic Substitution: The bromine atom in the precursor is replaced by a pyrrolidine group through a nucleophilic substitution reaction. This step is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of catalysts can enhance the efficiency of the nucleophilic substitution reaction, making the process more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and pyrrolidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through various substitution reactions.
科学研究应用
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Proline: Another amino acid with a pyrrolidine ring, but differs in its overall structure and properties.
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-dione: Another related compound with distinct structural features.
Uniqueness
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid backbone with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 |
InChI 键 |
RVCJHIIAIHAVIP-LURJTMIESA-N |
手性 SMILES |
C1CCN(C1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1CCN(C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


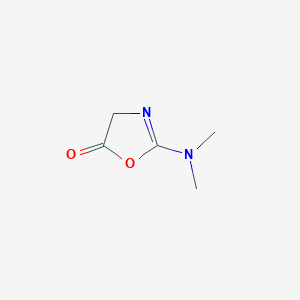
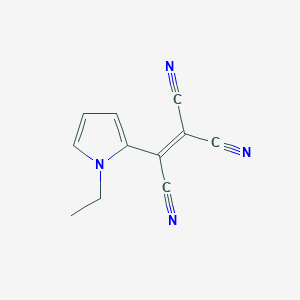
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
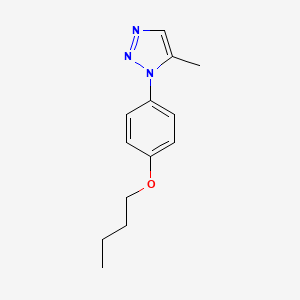
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)

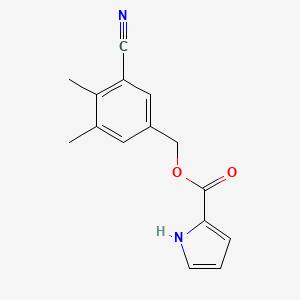
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
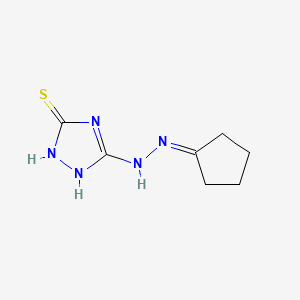
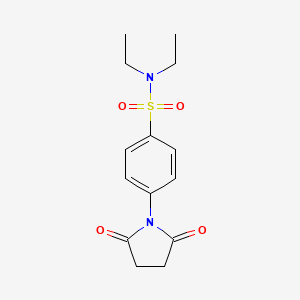
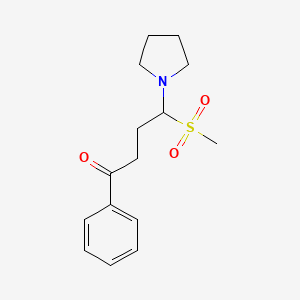
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
